Compound 5c: A Review of Antifungal Activity Across Different Chemical Scaffolds
Compound 5c: A Review of Antifungal Activity Across Different Chemical Scaffolds
The designation "Compound 5c" has been assigned to several distinct chemical entities in scientific literature, each exhibiting a unique spectrum of antifungal activity. This technical guide provides an in-depth analysis of the available data for three such compounds, catering to researchers, scientists, and drug development professionals. The information is organized by the core chemical structure of each "Compound 5c" to avoid ambiguity.
Cationic Lipo-oxazole Compound 5c
A study investigating new treatments for drug-resistant Candida infections identified a series of quaternary ammonium compounds, among which the cationic lipo-oxazole designated as 5c demonstrated significant anti-Candida activity. This compound was found to be effective against both fluconazole-sensitive and fluconazole-resistant clinical isolates, as well as non-albicansCandida species.
Data Presentation: Antifungal Spectrum of Lipo-oxazole 5c
The minimum inhibitory concentration (MIC) values of this Compound 5c highlight its broad-spectrum activity against a range of Candida species.
| Fungal Strain | Sensitivity to Fluconazole | MIC of Compound 5c (µg/mL) |
| Candida spp. (various clinical isolates) | Sensitive and Resistant | 1.6 - 6.2 |
| Non-albicansCandida strains | Not specified | 1.6 - 6.2 |
This data is a summary of the findings reported in the referenced study[1].
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro antifungal activity of the cationic lipo-oxazole 5c was determined using a broth microdilution method, a standard procedure for assessing the susceptibility of fungi to antimicrobial agents.
Objective: To determine the minimum inhibitory concentration (MIC) of Compound 5c against various Candida strains.
Methodology:
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Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension was further diluted in culture medium to achieve the final desired inoculum concentration.
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Compound Preparation: A stock solution of Compound 5c was prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound were then prepared in a 96-well microtiter plate using the appropriate broth medium.
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Incubation: The standardized fungal inoculum was added to each well of the microtiter plate containing the serially diluted compound. The plates were incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours).
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MIC Determination: Following incubation, the MIC was determined as the lowest concentration of Compound 5c that visibly inhibited fungal growth. This was often confirmed by measuring the optical density of the wells.
Visualizing the Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Imidazo[1,2-b]pyridazine Derivative 5c
In the search for novel agricultural fungicides, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. Among them, compound 5c was noted for its potent and broad-spectrum inhibitory activities against a variety of plant pathogenic fungi.
Data Presentation: Antifungal Spectrum of Imidazo[1,2-b]pyridazine 5c
While the available literature highlights the potent activity of this compound, specific quantitative data such as MIC or EC50 values for compound 5c were not detailed in the provided abstracts. The studies indicated that it was among the most active compounds in the series, showing strong inhibition of spore germination and germ tube growth.[2]
Experimental Protocols: Mycelial Growth Inhibition and Spore Germination Assays
The antifungal properties of this class of compounds were assessed through methods focusing on key fungal developmental stages.
Mycelial Growth Inhibition Assay:
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Medium Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar - PDA) was prepared and autoclaved.
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Compound Incorporation: The test compound (5c) was dissolved in a solvent and added to the molten agar at a desired final concentration. The agar was then poured into Petri dishes.
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Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, was placed at the center of the compound-containing and control plates.
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Incubation: The plates were incubated at a suitable temperature for several days.
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Data Analysis: The diameter of the fungal colony was measured, and the percentage of growth inhibition was calculated relative to the control.
Spore Germination Assay:
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Spore Suspension: Spores of the target fungus were harvested and suspended in a sterile liquid medium.
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Treatment: The spore suspension was treated with different concentrations of Compound 5c.
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Incubation: The treated spore suspension was incubated under conditions that promote germination.
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Microscopic Examination: After incubation, a sample was observed under a microscope to determine the percentage of germinated spores compared to a non-treated control.
4-Aminoquinoline Derivative 5c
A study focused on the development of new antifungal agents for agriculture prepared a series of 4-aminoquinolines bearing a 1,3-benzodioxole moiety. Compound 5c from this series was evaluated for its in vivo protective efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum.
Data Presentation: Antifungal Activity of 4-Aminoquinoline 5c
The in vivo protective efficacy of this compound against S. sclerotiorum on rape leaves was noted.[3] However, specific quantitative data on the percentage of protection or in vitro MIC values were not available in the abstracts reviewed.
Experimental Protocols: In Vivo Protective Efficacy Assay
The ability of this compound to protect a host plant from fungal infection was assessed as follows:
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Plant Preparation: Healthy rape leaves were selected and detached for the assay.
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Compound Application: The leaves were sprayed with a solution of Compound 5c at a specific concentration. Control leaves were treated with a blank solvent.
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Inoculation: After the compound solution had dried, the leaves were inoculated with a mycelial plug of S. sclerotiorum.
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Incubation: The inoculated leaves were placed in a high-humidity chamber at a controlled temperature to facilitate fungal growth and infection.
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Disease Assessment: After a set incubation period, the lesion diameter on the leaves was measured. The protective effect was calculated based on the reduction in lesion size compared to the control group.
Visualizing Logical Relationships: In Vivo Protective Efficacy Workflow
Caption: Workflow for the in vivo plant protection assay.
